molecular formula C5H8O2 B14445377 Butanedial, methyl- CAS No. 77713-01-0

Butanedial, methyl-

Cat. No.: B14445377
CAS No.: 77713-01-0
M. Wt: 100.12 g/mol
InChI Key: BQPPGEDHWKAEDR-UHFFFAOYSA-N
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Description

Butanedial, methyl-: is an organic compound that belongs to the class of aldehydes It contains a carbonyl group (C=O) bonded to at least one hydrogen atom, making it an aldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of 2-butyne-1,4-diol: One common method for producing butanedial, methyl- involves the hydrogenation of 2-butyne-1,4-diol. This process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

    Oxidation of 1,4-butanediol: Another method involves the oxidation of 1,4-butanediol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Industrial Production Methods:

    Catalytic Reaction of Butadiene and Acetic Acid: This method involves the catalytic reaction of butadiene with acetic acid to produce butanedial, methyl-. The reaction is carried out in the presence of a catalyst such as palladium or platinum.

    Fermentation of Sugars: Genetically modified bacteria can be used to ferment sugars, producing butanedial, methyl- as a byproduct. This method is eco-friendly and sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butanedial, methyl- can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This compound can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Butanedial, methyl- can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom in the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted aldehydes.

Scientific Research Applications

Chemistry:

    Synthesis of Pharmaceuticals: Butanedial, methyl- is used as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.

    Polymer Production: It is used in the production of polymers and resins, which are essential in the manufacturing of plastics and coatings.

Biology:

    Biochemical Research: This compound is used in biochemical research to study enzyme-catalyzed reactions and metabolic pathways.

Medicine:

    Drug Development: Butanedial, methyl- is used in the development of new drugs and therapeutic agents.

Industry:

    Solvent Production: It is used as a solvent in various industrial processes, including the production of paints, coatings, and adhesives.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Butanedial, methyl- can inhibit certain enzymes by binding to their active sites, preventing the enzymes from catalyzing reactions.

    Metabolic Pathways: It can participate in metabolic pathways, where it is converted into other compounds through enzymatic reactions.

Comparison with Similar Compounds

    Formaldehyde: A simple aldehyde with a single carbon atom.

    Acetaldehyde: An aldehyde with two carbon atoms.

    Benzaldehyde: An aromatic aldehyde with a benzene ring.

Uniqueness:

    Butanedial, methyl-: has a unique structure with a carbonyl group bonded to a methyl group and a butane chain. This structure gives it distinct chemical properties and reactivity compared to other aldehydes.

Properties

CAS No.

77713-01-0

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

2-methylbutanedial

InChI

InChI=1S/C5H8O2/c1-5(4-7)2-3-6/h3-5H,2H2,1H3

InChI Key

BQPPGEDHWKAEDR-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)C=O

Origin of Product

United States

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